Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate
Description
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate is a propiolic acid derivative featuring a trifluoromethyl-substituted phenyl group at the propargyl position and an ethyl ester moiety. The compound’s structure combines the electron-withdrawing trifluoromethyl (-CF₃) group, which enhances electrophilicity at the triple bond, with the ester functionality, making it a versatile intermediate in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-4,6-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFRNHSILSPNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463778 | |
| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337510-18-6 | |
| Record name | Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate is a chemical compound with the molecular formula and a CAS number of 337510-18-6. It features a prop-2-ynoate backbone substituted with a 4-trifluoromethylphenyl group and is characterized by a trifluoromethyl group that influences its electronic properties, reactivity, and biological activity. The presence of fluorine atoms can enhance lipophilicity, which affects the compound's interactions with biological systems and its solubility in organic solvents. The alkyne functional group (C≡C) suggests that this compound can be a useful intermediate in organic synthesis because alkynes are versatile building blocks that can undergo various reactions to form complex molecules.
Potential Applications
- Organic Synthesis Intermediate The alkyne functional group (C≡C) suggests this compound could be a useful intermediate in organic synthesis. Alkynes are versatile building blocks that can undergo various reactions to form complex molecules.
- Drug Discovery The trifluoromethyl group (CF3) is a common bioisostere, meaning it can mimic the behavior of other functional groups found in biologically active molecules, making this compound a potential candidate for exploration in drug discovery projects.
- Functional Materials Compounds containing alkynes can be used in the development of new functional materials. The specific properties of this compound would need to be investigated to determine its potential applications in this field.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate belongs to a broader class of α,β-acetylenic esters. Below is a comparative analysis of its structural analogs, focusing on molecular features, synthesis, and applications.
Key Observations
Substituent Effects on Reactivity and Applications The trifluoromethyl group in this compound and compound 10d enhances electrophilicity, making these compounds reactive in click chemistry or nucleophilic additions. In contrast, the thiazole ring in Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate introduces heterocyclic diversity, often exploited in agrochemicals . Compound 10d incorporates a piperazine-urea-thiazole framework, which is common in kinase-targeting pharmaceuticals, highlighting the role of auxiliary functional groups in bioactivity .
Synthetic Efficiency
- Yields for analogs vary significantly: compound 10d achieves a 93.4% yield, likely due to optimized coupling reactions, whereas compound 9 (71% yield) involves multi-step synthesis with iodonium salts, reflecting methodological complexity .
Functional Group Diversity Acrylate esters like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibit planar geometries (syn-periplanar conformation) that favor conjugation, useful in materials science . In contrast, propiolate esters (e.g., the main compound) offer linear triple bonds for regioselective reactions.
Biological Relevance Ureido-thiazole derivatives (e.g., 10d–10f) show high bioactivity, whereas trifluoromethylphenyl propynoates may serve as precursors for fluorinated drugs or materials .
Table 2: Functional Group Impact on Properties
| Functional Group | Example Compound | Key Property |
|---|---|---|
| -CF₃-phenyl | This compound | Enhanced electrophilicity, metabolic stability |
| Thiazole | Ethyl 3-(1,3-thiazol-4-yl)prop-2-ynoate | Heterocyclic bioactivity, π-stacking |
| Piperazine-urea | Compound 10d | Hydrogen bonding, kinase inhibition |
| Cyano-acrylate | Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | Conjugation, polymer compatibility |
Biological Activity
Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : C12H9F3O2
- Molecular Weight : 242.19 g/mol
- CAS Number : 337510-18-6
The trifluoromethyl group in its structure enhances lipophilicity, aiding in cellular penetration and interaction with biological targets .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a variety of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular processes. The mechanism is believed to involve inhibition of specific enzymes crucial for cancer cell proliferation .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cellular viability in cancer cells.
- Cell Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, potentially altering membrane dynamics and affecting signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases.
- Cancer Cell Line Studies : A series of experiments involving various cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the micromolar range, indicating promising anticancer activity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group enhances lipophilicity | Antimicrobial, anticancer |
| 3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester | Similar trifluoromethyl substitution | Inhibitor of monoamine oxidase (MAO-B), antioxidant |
| BAY-069 | Contains trifluoromethyl pyrimidinedione core | Dual BCAT1/2 inhibitor with high selectivity |
This table illustrates how structural modifications can lead to variations in biological activities among compounds containing trifluoromethyl groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-[4-(trifluoromethyl)phenyl]prop-2-ynoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling between ethyl propiolate and 4-(trifluoromethyl)phenyl iodide under palladium catalysis. Key parameters include inert atmosphere (N₂/Ar), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product in ≥95% purity. Variations in solvent polarity and catalyst loading (e.g., Pd(PPh₃)₄ vs. CuI co-catalyst) should be optimized to suppress homocoupling byproducts .
Q. How can X-ray crystallography and spectroscopic methods be employed to confirm the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) resolves the molecular geometry, validating bond angles and trifluoromethyl group orientation . Complementary techniques:
- ¹H/¹³C NMR : Peaks at δ ~4.2 ppm (quartet, ethyl CH₂) and δ ~110–120 ppm (alkynyl carbons).
- FT-IR : Stretching vibrations at ~2210 cm⁻¹ (C≡C) and ~1720 cm⁻¹ (ester C=O).
- HRMS : Exact mass confirmation (calculated for C₁₂H₉F₃O₂: 242.0556). Cross-referencing with databases (PubChem) ensures structural fidelity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. The compound’s fluorinated aromatic backbone may pose mutagenic risks; avoid skin contact. Waste disposal must follow EPA guidelines for halogenated organics. For spills, neutralize with inert adsorbents (vermiculite) and dispose via certified hazardous waste channels .
Advanced Research Questions
Q. How can computational docking studies (e.g., AutoDock Vina) predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Prepare the ligand (compound) and receptor (e.g., cytochrome P450) in PDBQT format. Use AutoDock Vina’s scoring function to evaluate binding affinities (ΔG). Key steps:
- Grid Box Setup : Center on the enzyme’s active site (coordinates from crystallographic data).
- Multithreading : Accelerate docking runs on multicore processors.
- Validation : Compare results with experimental IC₅₀ values to calibrate the model. The trifluoromethyl group’s electron-withdrawing effects may enhance binding to hydrophobic pockets .
Q. What mechanistic insights explain the reactivity of the propiolate ester group in this compound under nucleophilic conditions?
- Methodological Answer : The electron-deficient alkyne undergoes regioselective nucleophilic attack, favoring Markovnikov addition. For example, in thiol-alkyne click reactions, the trifluoromethyl group stabilizes transition states via inductive effects. DFT calculations (B3LYP/6-31G*) can map electron density distributions to predict reaction pathways .
Q. How does this compound compare structurally and functionally to analogs like Ethyl 3-(4-fluorophenyl)prop-2-ynoate?
- Methodological Answer : Comparative studies via:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (CF₃ vs. F substituents alter decomposition thresholds).
- Hammett Constants : Quantify electronic effects (σₚ for CF₃ = 0.88 vs. F = 0.06) to correlate with reaction rates.
- Biological Assays : Test antimicrobial activity against Gram-positive bacteria; CF₃ analogs typically show enhanced membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
